2-[5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
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Overview
Description
RO-5963 is a small molecule that acts as a dual inhibitor of the interactions between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-5963 involves multiple steps, starting with the preparation of the core indolyl-hydantoin structure. The key steps include:
Formation of the indole ring: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Hydantoin formation: The indole derivative is then reacted with an isocyanate to form the hydantoin ring.
Substitution reactions: Various substituents are introduced to the indole and hydantoin rings through nucleophilic substitution reactions, often using halogenated precursors and strong bases
Industrial Production Methods
Industrial production of RO-5963 follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch processing: Large reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
RO-5963 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its binding affinity to MDM2 and MDMX.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce various substituents on the indole and hydantoin rings
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, strong bases like sodium hydride
Major Products Formed
The major products formed from these reactions include various substituted derivatives of RO-5963, which can have different binding affinities and biological activities .
Scientific Research Applications
RO-5963 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the reactivation of the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis.
Drug Development: RO-5963 serves as a lead compound for developing new anticancer drugs targeting the p53-MDM2/MDMX interactions.
Biological Studies: It is used to investigate the role of p53 in various cellular processes, including DNA repair, apoptosis, and cell cycle regulation
Mechanism of Action
RO-5963 exerts its effects by binding to the N-terminal domains of MDM2 and MDMX, preventing their interaction with p53. This releases p53 from inhibition, allowing it to activate its target genes involved in cell cycle arrest and apoptosis. The compound induces the dimerization of MDM2 and MDMX, further stabilizing p53 and enhancing its tumor suppressor functions .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another small molecule inhibitor of the p53-MDM2 interaction, but with lower affinity for MDMX.
RO-2443: Shares the same core structure as RO-5963 but differs in its substituents.
K23, WW8, 4t: Compounds with similar pharmacophores targeting the p53-MDM2/MDMX interactions
Uniqueness of RO-5963
RO-5963 is unique due to its dual inhibition of both MDM2 and MDMX, providing a more comprehensive reactivation of the p53 pathway compared to compounds that target only one of these proteins. This dual inhibition is particularly beneficial in cancers with high levels of MDMX, where single-target inhibitors may be less effective .
Properties
Molecular Formula |
C24H21ClF2N4O5 |
---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
2-[5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide |
InChI |
InChI=1S/C24H21ClF2N4O5/c1-11-16(25)4-3-15-13(8-28-20(11)15)7-19-23(35)31(24(36)30-19)21(22(34)29-14(9-32)10-33)12-2-5-17(26)18(27)6-12/h2-8,14,21,32-33,35H,9-10H2,1H3,(H,29,34)(H,30,36)/b13-7+ |
InChI Key |
IFYMUYSGUSHEPI-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C(C=CC\2=C1N=C/C2=C\C3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl |
Origin of Product |
United States |
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